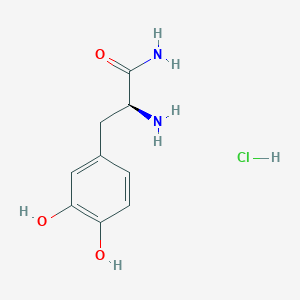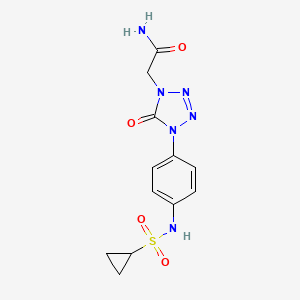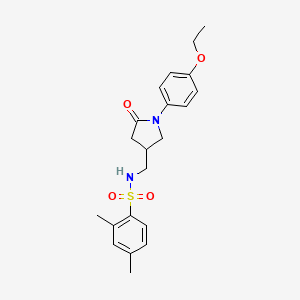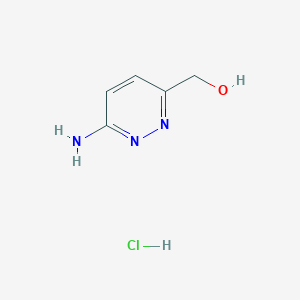![molecular formula C17H17FN6O3 B2537626 7-(4-fluoroanilino)-2-(2-morpholino-2-oxoethyl)[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one CAS No. 1251609-92-3](/img/structure/B2537626.png)
7-(4-fluoroanilino)-2-(2-morpholino-2-oxoethyl)[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "7-(4-fluoroanilino)-2-(2-morpholino-2-oxoethyl)[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one" belongs to a class of triazolopyrimidine derivatives, which have been the subject of various studies due to their potential biological activities. These compounds have been synthesized and evaluated for their antimicrobial properties against a range of bacterial and fungal species, as well as for their potential as phosphatidylinositol 3-kinase inhibitors with implications in cancer treatment .
Synthesis Analysis
The synthesis of triazolopyrimidine derivatives typically involves the reaction of 5-amino-1,2,4-triazole with biologically active morpholinone amine to yield compounds with promising antimicrobial properties . The process can be efficient and yield a variety of derivatives with different substituents, which can significantly affect their biological activity. The synthesis methods can vary, including solid-phase synthesis and solution-phase parallel synthesis, which can be tailored to produce specific derivatives .
Molecular Structure Analysis
The molecular structure of triazolopyrimidine derivatives is characterized by the presence of a triazolopyrimidine core, which can be further modified with various substituents. The presence of a fluorine atom, as in the 4-fluoroanilino group, can influence the compound's biological activity due to the electronegative nature of fluorine, which can affect the molecular interactions with biological targets .
Chemical Reactions Analysis
The chemical reactivity of triazolopyrimidine derivatives can involve interactions with various enzymes and biological molecules. For instance, some derivatives have shown potent inhibition of phosphatidylinositol 3-kinase, which is a key enzyme in cell signaling pathways related to cancer cell growth . The specific substituents on the triazolopyrimidine core can be crucial for the selectivity and potency of enzyme inhibition.
Physical and Chemical Properties Analysis
The physical and chemical properties of triazolopyrimidine derivatives, such as solubility, stability, and toxicity, are important for their potential therapeutic applications. For example, a fluorinated derivative was found to be a potent inhibitor of Mycobacterium tuberculosis growth while being non-toxic to mammalian cells, indicating a favorable therapeutic index . The introduction of fluorine can also affect the lipophilicity and metabolic stability of these compounds, which are critical factors for drug development.
Scientific Research Applications
Anticancer Applications
Research on morpholine-based heterocycles, including compounds related to the specified chemical structure, has shown promising anticancer activities. For instance, the synthesis of morpholinylchalcones and their conversion into various heterocyclic compounds has been explored. These compounds exhibited significant in vitro activity against human lung cancer (A-549) and human hepatocellular carcinoma (HepG-2) cell lines, with certain derivatives showing promising IC50 values, indicating their potential as anticancer agents. Moreover, computational studies supported these biological activity results, highlighting the relevance of these compounds in cancer research (Muhammad et al., 2017).
Antimicrobial Applications
Synthesis efforts have also led to the creation of new derivatives of pyrido[2,3-d][1,2,4]triazolo[4,3-a]pyrimidin-5-one with potential as antimicrobial agents. Through various synthetic pathways, compounds displaying excellent activity against a range of microorganisms except specific strains were developed. This research underscores the utility of such compounds in addressing microbial resistance and finding new antimicrobial solutions (Farghaly & Hassaneen, 2013).
Antihypertensive Agents
The compound's structural framework has been utilized in the synthesis of 1,2,4-triazolo[1,5-alpha]pyrimidines with potential antihypertensive properties. Derivatives bearing morpholine, piperidine, or piperazine moieties have been prepared, with some showing promising antihypertensive activity in vitro and in vivo. This research demonstrates the compound's potential in the development of new antihypertensive drugs (Bayomi et al., 1999).
properties
IUPAC Name |
7-(4-fluoroanilino)-2-(2-morpholin-4-yl-2-oxoethyl)-[1,2,4]triazolo[4,3-a]pyrimidin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN6O3/c18-12-1-3-13(4-2-12)19-14-5-6-23-16(20-14)21-24(17(23)26)11-15(25)22-7-9-27-10-8-22/h1-6H,7-11H2,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCVCLTDGPNYOIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CN2C(=O)N3C=CC(=NC3=N2)NC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4,5-dimethyl 2-[bis(methoxycarbonyl)-2H-1,3-dithiol-2-ylidene]-2H-1,3-dithiole-4,5-dicarboxylate](/img/structure/B2537550.png)
![4-{[(9,10-dioxo(2-anthryl))sulfonyl]methylamino}-N,N-diethylbutanamide](/img/structure/B2537553.png)
![2-[4,7-Dimethyl-6-(3-methylphenyl)-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetamide](/img/structure/B2537554.png)
![8-(4-methoxyphenyl)-1-methyl-3-(2-methylallyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2537557.png)





![N-(3-fluorophenyl)-6-[4-(4-fluorophenyl)piperazin-1-yl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2537564.png)
![(4-((4-Fluoro-3-methylphenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)(4-isopropoxyphenyl)methanone](/img/structure/B2537565.png)
![3-(3-bromophenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2537566.png)